Cefquinome

Description

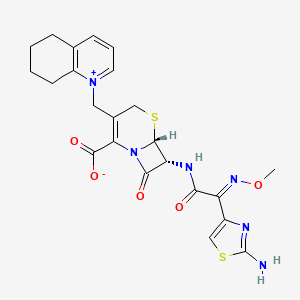

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24N6O5S2 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1 |

InChI Key |

YWKJNRNSJKEFMK-KJXIDEHUSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

cefquinome Hoe 111 Hoe-111 HR 111V HR-111V |

Origin of Product |

United States |

Foundational & Exploratory

Cefquinome's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a detailed exploration of the core mechanism of action of this compound against Gram-positive bacteria, focusing on its molecular interactions, relevant signaling pathways, and mechanisms of resistance. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of veterinary medicine.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary bactericidal action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[2] This process is critical for bacteria, as the cell wall maintains cellular integrity and shape, protecting the organism from osmotic lysis. The key target of this compound is a group of enzymes known as Penicillin-Binding Proteins (PBPs).

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides the structural rigidity of the bacterial cell wall. PBPs catalyze the transpeptidation reaction that forms these cross-links.

This compound's structure mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. This structural similarity allows this compound to bind to the active site of PBPs, forming a stable, covalent acyl-enzyme complex. This acylation effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction. The disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

While specific quantitative data on the binding affinity of this compound to the various PBPs of different Gram-positive species is limited in publicly available literature, studies on other fourth-generation cephalosporins like ceftaroline provide insights into the expected interactions. For instance, ceftaroline has demonstrated high affinity for the essential PBPs in Staphylococcus aureus (PBP1, PBP2, and PBP3) and Streptococcus pneumoniae.[3][4] It is anticipated that this compound shares a similar high affinity for these critical enzymes.

// Add a "blocks" symbol block [shape=plaintext, label="X", fontcolor="#EA4335", fontsize=20]; PBP -> block [style=invis, weight=100]; block -> Crosslinking [style=invis, weight=100];

This compound -> Crosslinking [style="dashed", color="#EA4335", arrowhead="tee", label="Inhibits"]; } DOT Caption: this compound inhibits peptidoglycan cross-linking by binding to PBPs.

Quantitative Data: In Vitro Susceptibility

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Gram-Positive Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (all isolates) | 1 | 2 | [5] |

| Staphylococcus aureus (bovine mastitis isolates) | 0.5 | 0.5 | [6] |

| Staphylococcus aureus (methicillin-susceptible) | - | 2 | [7] |

| Staphylococcus epidermidis | - | - | [8][9] |

| Streptococcus agalactiae | - | 0.03 | [10] |

| Streptococcus dysgalactiae | - | - | |

| Streptococcus uberis | - | - | |

| Streptococcus suis | 0.06 | 0.25 | [11] |

| Enterococcus faecalis | ≤4 | ≤4 | [12][13] |

| Enterococcus faecium | ≤4 | ≤4 | [12][13] |

Signaling Pathways and Cellular Responses

Inhibition of cell wall synthesis by this compound triggers a cascade of cellular stress responses in Gram-positive bacteria. A key signaling pathway involved is the VraSR two-component system in Staphylococcus aureus.

The VraSR Two-Component System and the Cell Wall Stress Stimulon

The VraSR system acts as a sentinel for cell wall integrity. It is composed of a membrane-bound sensor histidine kinase (VraS) and a cytoplasmic response regulator (VraR).[14][15] When cell wall synthesis is inhibited by antibiotics like β-lactams, it is believed that VraS senses this stress, leading to its autophosphorylation. The phosphate group is then transferred to VraR. Phosphorylated VraR acts as a transcriptional regulator, inducing the expression of a set of genes known as the cell wall stress stimulon (CWSS).[14][16][17] The CWSS includes genes involved in peptidoglycan synthesis, such as pbp2 (encoding PBP2), which helps the bacterium to counteract the antibiotic-induced damage.[14]

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving alterations of the drug target or enzymatic inactivation of the antibiotic.

Alteration of Penicillin-Binding Proteins

The most significant mechanism of resistance to β-lactam antibiotics in staphylococci is the acquisition of a modified PBP, PBP2a, encoded by the mecA gene.[18] PBP2a has a low affinity for most β-lactams, including this compound, allowing it to continue peptidoglycan synthesis even in the presence of the antibiotic.[18] While this compound is reported to have activity against some methicillin-resistant staphylococci, high-level resistance is associated with PBP2a.[19]

In enterococci, resistance to β-lactams is often mediated by the overexpression of the intrinsic PBP5, which has a low affinity for these antibiotics.[20]

β-Lactamase Production

Some Gram-positive bacteria can produce β-lactamase enzymes that hydrolyze the β-lactam ring of cephalosporins, rendering them inactive. While this compound is stable against many common plasmid- and chromosomally-mediated β-lactamases, certain extended-spectrum β-lactamases (ESBLs) may be capable of hydrolyzing it.[19][21] β-lactamase production has been reported in Enterococcus faecalis.

Efflux Pumps

Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug. While less common as a primary resistance mechanism for β-lactams in Gram-positive bacteria, overexpression of certain efflux pumps could potentially contribute to reduced susceptibility to this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of at least 1000 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Store aliquots at -20°C or below.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plate:

-

In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

-

The final volume in each well should be 100 µL after adding the inoculum.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

4. Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Competitive PBP Binding Assay using Bocillin-FL

This protocol allows for the determination of the relative affinity of this compound for specific PBPs.

1. Preparation of Bacterial Membranes:

-

Grow the test bacterium to mid-log phase and harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

2. Competition Assay:

-

Pre-incubate aliquots of the membrane preparation with varying concentrations of this compound for a set time (e.g., 10 minutes at 37°C) to allow for binding to PBPs.

-

Add a fixed, sub-saturating concentration of Bocillin-FL (a fluorescent penicillin derivative) to each aliquot and incubate for another set time (e.g., 10 minutes at 37°C). Bocillin-FL will bind to the PBPs that are not already occupied by this compound.

3. SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

4. Data Analysis:

-

Quantify the fluorescence intensity of each PBP band at different this compound concentrations.

-

The concentration of this compound that inhibits 50% of the Bocillin-FL binding (IC50) can be calculated, providing a measure of its relative affinity for each PBP.

Conclusion

This compound exerts its bactericidal effect on Gram-positive bacteria by targeting and inactivating essential Penicillin-Binding Proteins, leading to the inhibition of cell wall synthesis and subsequent cell lysis. The antibiotic's efficacy can be compromised by resistance mechanisms, most notably the production of the low-affinity PBP2a in staphylococci. Understanding the intricate details of this compound's mechanism of action, the cellular responses it elicits, and the ways in which bacteria develop resistance is paramount for its effective and sustainable use in veterinary medicine and for the development of future antimicrobial strategies.

References

- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity of ceftobiprole for penicillin-binding protein 2b in Streptococcus pneumoniae strains with various susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC EUCAST [mic.eucast.org]

- 8. History and evolution of antibiotic resistance in coagulase-negative staphylococci: Susceptibility profiles of new anti-staphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional profiling reveals that daptomycin induces the Staphylococcus aureus cell wall stress stimulon and genes responsive to membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between this compound PK/PD Parameters and Emergence of Resistance of Staphylococcus aureus in Rabbit Tissue-Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction kinetics of the Staphylococcus aureus cell wall stress stimulon in response to different cell wall active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction kinetics of the Staphylococcus aureus cell wall stress stimulon in response to different cell wall active antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Resistance to β-lactams in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Detection of β-Lactamase-Producing Enterococcus faecalis and Vancomycin-Resistant Enterococcus faecium Isolates in Human Invasive Infections in the Public Hospital of Tandil, Argentina - PMC [pmc.ncbi.nlm.nih.gov]

Cefquinome sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate. Detailed experimental protocols for the determination of its properties and antibacterial activity are also presented, alongside visualizations of its chemical structure and mode of action to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Identification

This compound is a semi-synthetic aminothiazolyl cephalosporin. The sulfate salt form enhances its stability and solubility. Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key structural features include an aminothiazolyl group and a methoxyimino moiety in the C-7 side chain, which confer stability against β-lactamase enzymes, and a quaternary ammonium group at the C-3 position, which facilitates penetration through the outer membrane of Gram-negative bacteria.

Caption: Chemical structure of this compound Sulfate.

Table 1: Chemical Identifiers for this compound Sulfate

| Identifier | Value | Reference |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | [1][2] |

| CAS Number | 118443-89-3 | [3][4] |

| Molecular Formula | C23H24N6O5S2 · H2SO4 (also represented as C23H26N6O9S3) | [3][5] |

| Molecular Weight | 626.68 g/mol | [3][5] |

| SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[n+]4cccc5CCCCc34)C(=O)[O-].OS(=O)(=O)O | [1] |

| InChI | InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1 | [1][6] |

Physicochemical Properties

This compound sulfate is an off-white or light yellow crystalline powder.[7] Its physicochemical properties are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound Sulfate

| Property | Value | Reference |

| Melting Point | 161-166 °C | |

| Solubility | ||

| Dimethylformamide (DMF) | 10 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |

| Methanol | Slightly soluble | |

| UV Absorption (λmax) | 267 nm | [4] |

| pKa | Not explicitly found in search results. |

Note: Detailed IR and NMR spectral data for this compound sulfate were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire this data through their own analytical means.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic lysis.

This compound specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][2] PBPs are essential for the final steps of peptidoglycan synthesis, a major component of the cell wall. The transpeptidase domain of PBPs is responsible for cross-linking the peptide chains of the peptidoglycan, which gives the cell wall its strength and rigidity.

By binding to the active site of PBPs, this compound blocks this transpeptidation reaction. This disruption in cell wall synthesis leads to a weakening of the cell wall and the activation of autolytic enzymes, ultimately resulting in cell lysis and bacterial death.[1]

Caption: Signaling pathway of this compound sulfate's bactericidal action.

Antibacterial Spectrum

This compound sulfate is characterized by its broad antibacterial spectrum, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria. This includes many pathogens responsible for respiratory, enteric, and other systemic infections in livestock.

Table 3: Antibacterial Spectrum of this compound Sulfate (Representative MIC Values)

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Escherichia coli | 0.12 | [3] |

| Salmonella spp. (ampicillin-resistant) | 0.06 - 0.5 | [3] |

| Pasteurella haemolytica | ≤ 0.06 | [3] |

| Staphylococcus aureus (methicillin-resistant - MRSA) | 1 - 16 | [4] |

| Streptococcus spp. | Not explicitly quantified in search results, but activity is noted. | |

| Pseudomonas aeruginosa | Not explicitly quantified in search results, but activity is noted. | |

| Enterobacteriaceae | Not explicitly quantified in search results, but activity is noted. | [3] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and microbiological properties of this compound sulfate.

Determination of Physicochemical Properties

5.1.1. Melting Point Determination

A standard capillary melting point apparatus can be used.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound sulfate is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

5.1.2. Solubility Determination

The equilibrium solubility method is commonly employed.

-

Apparatus: Analytical balance, vials, constant temperature shaker/incubator, centrifugation and/or filtration system, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a vial.

-

The vials are sealed and agitated in a constant temperature shaker or incubator (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound sulfate in the clear supernatant or filtrate is determined using a validated analytical method.

-

5.1.3. UV-Visible Spectroscopy

-

Apparatus: A calibrated UV-Visible spectrophotometer.

-

Procedure:

-

A stock solution of this compound sulfate of known concentration is prepared in a suitable solvent (e.g., methanol or an appropriate buffer).

-

A series of standard solutions are prepared by diluting the stock solution.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for this compound sulfate is approximately 267 nm.[4]

-

A calibration curve of absorbance versus concentration is plotted to establish the linearity of the response.

-

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Experimental workflow for MIC determination by broth microdilution.

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), standardized bacterial inoculum, and a stock solution of this compound sulfate.

-

Procedure:

-

Serial two-fold dilutions of this compound sulfate are prepared in the wells of a microtiter plate using the growth medium.

-

A standardized inoculum of the test bacterium (adjusted to a 0.5 McFarland standard) is added to each well.

-

Positive (broth and bacteria, no antibiotic) and negative (broth only) growth controls are included on each plate.

-

The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

-

The MIC is determined as the lowest concentration of this compound sulfate that completely inhibits visible growth of the bacterium.

-

Conclusion

This compound sulfate is a potent fourth-generation cephalosporin with a broad spectrum of activity against key veterinary pathogens. Its chemical structure is optimized for stability against β-lactamases and enhanced penetration into Gram-negative bacteria. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. Further research to elucidate the specific interactions with various PBPs and to obtain comprehensive spectral data will contribute to a more complete understanding of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. toku-e.com [toku-e.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C23H24N6O5S2 | CID 5464355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Sulfate CAS:118443-89-3 - Highland (Shandong) Pharmaceutical Technology Co.Ltd. [highlandpharmachem.com]

- 7. This compound sulfate CAS#: 118443-89-3 [m.chemicalbook.com]

Cefquinome: A Technical Guide to its Zwitterionic Properties and Bacterial Membrane Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome, a fourth-generation cephalosporin antibiotic, possesses a unique zwitterionic structure that plays a pivotal role in its potent antibacterial activity. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, focusing on its zwitterionic nature and the mechanisms governing its penetration across bacterial membranes. Quantitative data on its acid dissociation constants (pKa), partition coefficient, and permeability are presented, alongside detailed experimental protocols for their determination. The critical role of outer membrane porins, specifically OmpF and OmpC, in the translocation of this compound into Gram-negative bacteria is elucidated. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

This compound is a broad-spectrum β-lactam antibiotic widely used in veterinary medicine.[1][2] Its enhanced efficacy, particularly against Gram-negative bacteria, is attributed to its rapid penetration of the bacterial outer membrane and stability against many β-lactamases.[2][3] A key molecular feature contributing to these properties is its zwitterionic nature at physiological pH.[4] This document provides a detailed examination of the zwitterionic characteristics of this compound and the biophysical principles underlying its transport into bacterial cells.

Zwitterionic Properties of this compound

At physiological pH, this compound exists as a zwitterion, a molecule with both a positive and a negative charge, resulting in a neutral overall charge.[4] This characteristic is due to the presence of acidic and basic functional groups within its structure. The primary acidic group is the carboxylic acid on the dihydrothiazine ring, while the basic groups include the aminothiazolyl ring and the bicyclic quinolinium nitrogen atom.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For zwitterionic compounds like this compound, the pI can be estimated from the pKa values of the acidic and basic groups. Due to the lack of specific pKa values for all of this compound's ionizable groups, an experimentally determined pI is not available. However, based on the known pKa of the carboxylic acid and the aminothiazolyl group, the pI is expected to be in the acidic to neutral range.

Physicochemical Properties of this compound

The zwitterionic nature of this compound significantly influences its physicochemical properties, such as solubility and lipophilicity. These properties are crucial for its absorption, distribution, and ultimately, its ability to reach its target site—the penicillin-binding proteins (PBPs) in the bacterial periplasmic space.

| Property | Value | Conditions | Reference |

| pKa | 3.85 ± 0.5 | Capillary Zone Electrophoresis | [5] |

| logP (Partition Coefficient) | 0.01 | pH 7.4 | [5] |

| Permeation Coefficient | 1.65 x 10-3 cm/s | pH 7.4 | [5] |

| Solubility in aqueous buffers | Sparingly soluble | - | [5] |

| Stability | Good at pH 6.5 and 7.4 for up to 48 hours | - | [5] |

Table 1: Summary of Quantitative Data for this compound's Physicochemical Properties.

Bacterial Membrane Penetration

The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier to many antibiotics. It consists of an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane. For this compound to exert its bactericidal effect, it must traverse these layers to reach the periplasm.

The Role of Porins

The outer membrane of Gram-negative bacteria is a lipid bilayer that is impermeable to hydrophilic molecules. However, embedded within this membrane are channel-forming proteins known as porins, which facilitate the passive diffusion of small, hydrophilic molecules across the membrane.[7] this compound, due to its hydrophilic and zwitterionic nature, primarily utilizes these porin channels to enter the periplasmic space.[2]

The two major porins in Escherichia coli are OmpF and OmpC.[7] These porins form water-filled channels that allow the passage of molecules based on size, shape, and charge. While direct quantitative data for this compound's translocation through these specific porins is limited, studies on structurally similar fourth-generation cephalosporins like ceftazidime and cefotaxime provide valuable insights. These studies have shown that the translocation rate can differ between OmpF and OmpC, and is influenced by the specific charge distribution of the antibiotic molecule.[8]

| Cephalosporin | Porin | Translocation Rate (molecules/second/channel) | Reference |

| Ceftazidime | OmpF | ≈ 1000 | [8] |

| Ceftazidime | OmpC | ≈ 500 | [8] |

| Cefotaxime | OmpF | ≈ 600 | [8] |

| Cefotaxime | OmpC | ≈ 400 | [8] |

Table 2: Translocation Rates of Structurally Similar Cephalosporins through E. coli Porins. This data is provided as a proxy for this compound due to the lack of direct experimental values.

The slightly larger pore size of OmpF generally allows for a faster diffusion of β-lactam antibiotics compared to OmpC.[9] The zwitterionic nature of this compound is thought to facilitate its interaction with the electrostatic potential within the porin channel, thereby promoting its efficient translocation.

References

- 1. Cefepime: a new fourth-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalrph.com [globalrph.com]

- 3. drugs.com [drugs.com]

- 4. Dose Assessment of this compound by Pharmacokinetic/Pharmacodynamic Modeling in Mouse Model of Staphylococcus aureus Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic Stress, Genetic Response and Altered Permeability of E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of porin proteins OmpF and OmpC in the permeation of beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefquinome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of in vitro antibacterial activity against a wide range of Gram-positive and Gram-negative pathogens of veterinary importance. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, including detailed quantitative data on its efficacy, standardized experimental protocols for its evaluation, and a summary of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Introduction

This compound is a β-lactam antibiotic characterized by its zwitterionic structure, which facilitates rapid penetration across bacterial cell membranes.[1] It possesses high stability against many chromosomally and plasmid-encoded β-lactamases, enzymes that confer resistance to many other cephalosporins.[2][3] Its mode of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[1] This guide details the in vitro activity of this compound against key veterinary pathogens.

In Vitro Antibacterial Spectrum

The in vitro efficacy of this compound has been extensively evaluated against a multitude of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. Specifically, the tables present the MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), providing a statistical measure of this compound's potency.

Gram-Positive Pathogens

This compound demonstrates potent activity against a variety of Gram-positive bacteria, including key causative agents of mastitis and respiratory diseases in livestock.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (Oxacillin-susceptible) | - | - | - | 0.5 | [4] |

| Staphylococcus aureus (Oxacillin-resistant) | - | - | - | 16 | [4] |

| Streptococcus suis | 342 | - | 0.06 | 0.25 | [5] |

| Streptococcus spp. | - | - | ≤0.03 | ≤0.06 | [4] |

| Enterococcus spp. | - | - | 4-8 | - | [4] |

| Corynebacterium jeikeium | - | - | - | 8 | [4] |

Gram-Negative Pathogens

This compound is also highly effective against a broad range of Gram-negative bacteria, including members of the Enterobacteriaceae family and important respiratory pathogens.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterobacteriaceae | - | ≤0.12 - 2 | - | - | [4] |

| Escherichia coli | - | - | - | ≤0.5 | [1] |

| Klebsiella pneumoniae | - | - | - | ≤0.5 | [1] |

| Salmonella spp. | - | - | - | - | [2] |

| Citrobacter freundii | - | - | - | 4 | [4] |

| Enterobacter cloacae | - | - | - | 4 | [4] |

| Providencia stuartii | - | - | - | 4 | [4] |

| Pseudomonas aeruginosa | - | - | - | ≤8 | [4] |

| Haemophilus influenzae | - | - | 0.06 | 1 | [4] |

| Moraxella catarrhalis | - | - | 0.25 | 2 | [4] |

| Neisseria gonorrhoeae | - | - | 0.06 | 0.5 | [4] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures, particularly in the VET01 and M07 documents.[6][7] The two primary methods used are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

3.1.1. Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits this growth.

3.1.2. Detailed Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar Dilution Method

This method determines the MIC on a solid growth medium.

3.2.1. Principle: Serial dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes. The surface of each plate is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that inhibits colony formation.

3.2.2. Detailed Protocol:

-

Preparation of this compound-Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a this compound stock solution to the molten agar before pouring the plates.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator or a calibrated loop.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound on the agar plate where there is no visible bacterial growth.

Visualizations

Mechanism of Action

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to cell lysis and death.[8]

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC of this compound using either the broth microdilution or agar dilution method.

References

- 1. In vitro activity of this compound, a new cephalosporin, compared with other cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities in vitro and in vivo and pharmacokinetics of this compound (HR 111V), a new broad-spectrum cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound (HR 111V). In vitro evaluation of a broad-spectrum cephalosporin indicated for infections in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 7. normsplash.com [normsplash.com]

- 8. benchchem.com [benchchem.com]

Cefquinome and Beta-Lactamase Mediated Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interactions between cefquinome, a fourth-generation cephalosporin, and bacterial beta-lactamase enzymes. It covers the mechanisms of action and resistance, presents quantitative susceptibility data, and details key experimental protocols for research and development.

Introduction to this compound

This compound is a broad-spectrum, fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] Structurally, this compound is characterized by a bicyclic pyridinium group at the C-3 position and an aminothiazolyl methoxyimino moiety on the C-7 acyl side chain. These features confer a zwitterionic nature, facilitating rapid penetration across the outer membrane of Gram-negative bacteria, and provide a high degree of stability against many common plasmid- and chromosomally-mediated beta-lactamases.[2][3]

Despite its inherent stability, resistance to this compound mediated by beta-lactamase enzymes is an emerging concern. Understanding the specific enzymes capable of hydrolyzing this compound and the mechanisms regulating their expression is critical for preserving its therapeutic efficacy and for the development of future antimicrobial agents.

Mechanism of Action and Beta-Lactamase Hydrolysis

This compound exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis. Beta-lactamase enzymes counteract this effect by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.

Classification of Beta-Lactamase Enzymes

Beta-lactamases are a diverse group of enzymes classified based on both molecular structure (Ambler classification) and functional characteristics. Understanding this classification is key to interpreting resistance patterns.

-

Class A: Serine-penicillinases, including common TEM and SHV variants and the clinically significant CTX-M type Extended-Spectrum β-Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

-

Class B: Metallo-β-Lactamases (MBLs) that require zinc ions for activity. They possess a broad hydrolysis spectrum, including carbapenems, and are not inhibited by clinical β-lactamase inhibitors. Examples include NDM, VIM, and IMP types.

-

Class C: Serine-cephalosporinases, commonly known as AmpC enzymes. They are typically encoded on the chromosome and can be inducible or constitutively overexpressed. They efficiently hydrolyze cephalosporins.

-

Class D: Serine-oxacillinases (OXA) that can hydrolyze oxacillin and cloxacillin. Some variants have evolved to hydrolyze carbapenems.

Mechanisms of Resistance to this compound

While this compound is stable against many common Class A β-lactamases like TEM-1, TEM-2, and SHV-1, resistance can arise through several mechanisms.[4]

4.1 Hydrolysis by Specific Beta-Lactamases Certain ESBLs have been shown to hydrolyze this compound. Specifically, variants such as TEM-3, TEM-5, and TEM-9 are capable of degrading the drug, leading to clinical resistance.[4] The widespread CTX-M family of ESBLs, known for potent cefotaxime hydrolysis, also poses a significant threat to this compound's activity.

4.2 Inducible AmpC Expression In bacteria such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, the chromosomal AmpC β-lactamase is inducible. Exposure to certain β-lactams (inducers) can trigger a signaling cascade that leads to high-level expression of AmpC, which can confer resistance to this compound. The primary pathway for this induction is the AmpG-AmpR-AmpC system, which responds to peptidoglycan fragments that accumulate during cell wall stress.

4.3 Resistance via Carbapenemases Carbapenemases, such as KPC (Class A) and MBLs like NDM-1 (Class B), have a very broad substrate spectrum. While primarily a concern for carbapenem antibiotics, their potent hydrolytic activity can also compromise advanced-generation cephalosporins, including this compound. Organisms co-producing KPC and NDM enzymes are highly resistant to nearly all β-lactam/β-lactamase inhibitor combinations.[5]

Quantitative Data: this compound Susceptibility

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The tables below summarize published MIC data for this compound against various bacterial isolates, including those with defined resistance mechanisms.

Table 1: this compound MIC Distribution for Key Pathogens

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 210 | - | 0.06 | 0.25 | [6] |

| Escherichia coli | (Enterobacteriaceae) | ≤0.5 - >16 | - | 0.125 | [4][7] |

| Klebsiella pneumoniae | (ESBL-producing) | - | - | - | [6] |

| Staphylococcus aureus | 160 | - | 0.5 | 1 | [6] |

| Staphylococcus aureus | 38 (Mastitis) | 0.25 - 0.5 | 0.5 | 0.5 | [8] |

| Enterobacteriaceae | 205 (Equine) | - | - | 0.125 | [7] |

| Citrobacter freundii | - | <2 - >16 | - | - | [4] |

| Enterobacter cloacae | - | <2 - >16 | - | - | [4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound's interaction with beta-lactamases.

6.1 Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

-

This compound sulfate analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Target bacterial strain and control strain (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Stock Solution: Accurately weigh and dissolve this compound sulfate in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Standardize Inoculum: Dilute the adjusted suspension 1:150 in CAMHB. This results in a starting inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the drug will be 5 x 10⁵ CFU/mL.

-

Serial Dilutions:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare an intermediate dilution of the this compound stock to twice the highest desired final concentration. Add 200 µL of this solution to well 1.

-

Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum (from Step 3) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

6.2 Protocol: Spectrophotometric Beta-Lactamase Hydrolysis Assay

This protocol is adapted for measuring the hydrolysis of this compound by a purified beta-lactamase enzyme using UV spectrophotometry.

Objective: To quantify the rate of this compound hydrolysis by a specific beta-lactamase enzyme to determine kinetic parameters (Kₘ, kcat).

Principle: The hydrolysis of the β-lactam ring in this compound results in a change in its UV absorbance spectrum. Studies on this compound degradation show a shift in the absorption peak to a longer wavelength (around 311 nm) upon cleavage of the ring.[9] The rate of change in absorbance at this wavelength is proportional to the rate of enzyme activity.

Materials:

-

Purified beta-lactamase enzyme of known concentration

-

This compound sulfate analytical standard

-

UV-transparent cuvettes or microplates

-

UV/Vis spectrophotometer with kinetic measurement capabilities

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in assay buffer to create a range of substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, if Kₘ is being determined). A starting range could be 10 µM to 500 µM.

-

Dilute the purified enzyme in cold assay buffer to a working concentration suitable for measurement (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for several minutes.

-

-

Spectrophotometer Setup: Set the spectrophotometer to kinetically monitor the change in absorbance at ~311 nm at a constant temperature (e.g., 25°C or 30°C).

-

Assay Measurement:

-

Pipette the this compound substrate solution into a cuvette and place it in the spectrophotometer. Allow it to equilibrate to the set temperature.

-

Blank the instrument with the substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly but gently.

-

Immediately start recording the absorbance change over time for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (V₀ = (ΔA/Δt) / (ε * l)), where ε is the molar extinction coefficient difference between hydrolyzed and intact this compound at 311 nm and l is the path length.

-

Repeat the assay for each substrate concentration.

-

Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Calculate the turnover number (kcat) using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.

-

The catalytic efficiency is determined as kcat/Kₘ.

-

6.3 Protocol: AmpC Induction Assay (Disk Approximation Test)

This protocol describes a qualitative method to determine if a bacterial isolate can be induced to produce AmpC β-lactamase, leading to resistance against a reporter β-lactam like this compound.

Objective: To phenotypically detect the inducibility of AmpC β-lactamase production.

Materials:

-

Test organism (e.g., Enterobacter cloacae)

-

Mueller-Hinton Agar (MHA) plates

-

Inducer disk: Cefoxitin (30 µg)

-

Reporter drug disk: this compound (30 µg) or Ceftazidime (30 µg)

-

0.5 McFarland turbidity standard

-

Sterile swabs and saline

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculate Plate: Using a sterile swab, create a confluent lawn of the test organism on the MHA plate.

-

Place Disks:

-

Place the inducer disk (Cefoxitin) on one side of the agar plate.

-

Place the reporter disk (this compound or Ceftazidime) adjacent to the inducer disk. The distance between the edges of the disks should be approximately 20 mm.

-

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Interpretation: A positive result for induction is indicated by a "blunting" or "flattening" of the zone of inhibition around the reporter disk on the side adjacent to the inducer disk. This indicates that the cefoxitin induced the production of AmpC, which then diffused and protected the bacteria near the this compound disk from its inhibitory effect.

Conclusion

This compound remains a potent antimicrobial agent, largely due to its stability against many common β-lactamases. However, this guide highlights that resistance, mediated by specific ESBLs, inducible AmpC enzymes, and broad-spectrum carbapenemases, is a tangible threat. While direct kinetic data on the hydrolysis of this compound by these enzymes is notably scarce in published literature, susceptibility testing via MIC determination clearly demonstrates that clinically significant resistance occurs. For researchers and drug development professionals, continued surveillance of this compound MIC distributions is essential. Furthermore, the detailed protocols provided herein offer a framework for standardized evaluation of this compound and novel cephalosporins against emerging β-lactamase threats. Future work should focus on obtaining precise kinetic parameters to better quantify the efficiency of hydrolysis by enzymes like CTX-M-15 and KPC, which will be invaluable for predicting clinical outcomes and designing next-generation antibiotics.

References

- 1. Dose Assessment of this compound by Pharmacokinetic/Pharmacodynamic Modeling in Mouse Model of Staphylococcus aureus Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Activity of this compound against Escherichia coli in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound, a new cephalosporin, compared with other cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Stability-Indicating Methods for this compound Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Cefquinome in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of cefquinome, a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use. This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it a critical therapeutic agent in livestock and companion animals.[1][2][3] This document synthesizes data from various animal models, presenting a comparative analysis of pharmacokinetic parameters and detailing the experimental methodologies employed in key studies.

Introduction to this compound

This compound is characterized by its high stability against β-lactamases and its ability to penetrate the outer membrane of Gram-negative bacteria.[4][5] It is approved for the treatment of various infections, including respiratory diseases in cattle and pigs, acute mastitis and foot rot in cattle, and septicemia in calves.[2][3] Understanding its pharmacokinetic profile across different species is paramount for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance.

Experimental Protocols in this compound Pharmacokinetic Studies

The evaluation of this compound's pharmacokinetic profile relies on standardized experimental protocols. While specific details may vary between studies, a general workflow is typically followed.

Animal Models and Housing

Studies have been conducted in a wide range of healthy, mature animal models, including cattle, pigs, sheep, goats, horses, dogs, chickens, and turkeys.[6][7][8][9][10][11][12] Animals are typically acclimatized to experimental conditions before the study commences.

Drug Administration and Dosage

This compound is commonly administered via intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes.[9][12][13] For intramammary (IMM) infections like mastitis, direct infusion into the mammary gland is performed.[14][15] Dosages vary depending on the species and the study's objective, but a common dose for pharmacokinetic studies is 1-2 mg/kg of body weight.[6][7][8][9]

Sample Collection

Blood samples are collected at predetermined time intervals following drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For studies on mastitis, milk samples are also collected.[14][15][16]

Analytical Methods

Quantification of this compound in plasma, serum, or milk is primarily achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.[7][9][17][18][19][20][21] Microbiological assays using susceptible bacterial strains like Micrococcus luteus have also been employed.[1][6] LC-MS/MS methods offer high sensitivity and specificity, with limits of quantification (LOQ) often in the low ng/mL range.[19][20][22]

Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound in various animal species following different routes of administration. These parameters are crucial for comparing the drug's disposition across species.

Intravenous (IV) Administration

IV administration provides 100% bioavailability and is used as a reference to determine the absolute bioavailability of other routes.

| Animal Species | Dose (mg/kg) | t½β (h) | Vd(ss) (L/kg) | Cl (L/h/kg) | AUC (μg·h/mL) | Reference |

| Cattle | 1 | 2.12 | - | - | - | [15] |

| Horses (Foals) | 1 | 2.35 | - | 0.09 | 12.33 | [23] |

| Horses | 1 | 2.77 | 0.09 | 0.06 | - | [7] |

| Pigs | 1 | 1.34 | - | 0.26 | 3.97 | [24] |

| Piglets | 2 | 1.85 | 0.46 | 0.26 | 8.07 | [25] |

| Dogs | 2 | 0.98 | 0.30 | 0.24 | 8.51 | [12] |

| Chickens | 2 | 1.29 | 0.49 | 0.35 | 5.33 | [9][13] |

| Turkeys | 2 | 1.55 | 0.54 | 0.32 | - | [11] |

| Black Swans | 5 | 1.69 | - | - | - | [5] |

Intramuscular (IM) Administration

IM administration is a common route for therapeutic use. Bioavailability and absorption rates are key considerations.

| Animal Species | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | t½β (h) | Bioavailability (F%) | Reference |

| Sheep | 2 | - | - | 11.08 | - | [6] |

| Goats | 2 | - | - | 11.41 | - | [6] |

| Horses (Foals) | 1 | 0.73 | 1.52 | 4.39 | 37.45 | [7] |

| Pigs | 1 | 1.80 | 0.32 | 2.76 | 102.37 | [24] |

| Pigs | 2 | - | - | - | - | [8] |

| Piglets | 2 | 4.01 | - | 4.36 | 95.13 | [25] |

| Dogs | 2 | 4.83 | 0.43 | 0.85 | - | [12] |

| Chickens | 2 | 3.04 | 0.25 | 1.35 | 95.81 | [4][9][13] |

| Layer Birds | 5 | 4.53 | 0.5 | - | 66.84 | [26] |

| Turkeys | 2 | 2.71 | 0.56 | - | 95.56 | [11] |

| Black Swans | 5 | 5.71 | 0.39 | - | 74.2 | [5] |

Subcutaneous (SC) and Intramammary (IMM) Administration

| Animal Species | Route | Dose | Cmax (μg/mL) | Tmax (h) | t½ (h) | Bioavailability (F%) | Reference |

| Dogs | SC | 2 mg/kg | 3.88 | 0.72 | 0.99 | - | [12] |

| Cattle (Milk) | IMM | 75 mg/gland | - | - | 10.6 | - | [14] |

| Cattle (Milk) | IMM | 75 mg/gland | - | - | 5.25 - 5.69 | - | [15] |

| Mice (Plasma) | IMM | 25-400 µ g/gland | - | 0.17 - 0.27 | 0.34 - 0.49 | - | [22] |

Factors Influencing Pharmacokinetics and Bioavailability

Several factors can influence the absorption, distribution, metabolism, and excretion of this compound, thereby affecting its overall pharmacokinetic profile and bioavailability.

-

Animal Species: As evidenced by the data tables, significant inter-species variations exist in the pharmacokinetic parameters of this compound.[27] These differences can be attributed to variations in drug metabolism and elimination pathways.

-

Route of Administration: The route of administration profoundly impacts the rate and extent of drug absorption. Intramuscular and subcutaneous routes generally result in rapid absorption and high bioavailability in most species.[11][12][25]

-

Health Status: The physiological state of the animal, particularly in cases of disease, can alter drug distribution and elimination.

-

Drug Formulation: Different formulations of this compound may have different release characteristics, affecting the absorption profile.[27][28]

-

Plasma Protein Binding: this compound exhibits low plasma protein binding across various species, typically ranging from less than 5% to around 17%.[1][7][11] This low level of binding means that a large fraction of the drug is in its free, active form, available to distribute to tissues and exert its antibacterial effect.

Conclusion

This technical guide has summarized the current knowledge on the pharmacokinetics and bioavailability of this compound in various animal models. The data presented in the tables and the methodologies described provide a valuable resource for researchers and drug development professionals. The compiled information highlights the generally favorable pharmacokinetic properties of this compound, including rapid absorption and good bioavailability following parenteral administration in most species. However, the observed inter-species variability underscores the importance of species-specific dose optimization. The provided diagrams offer a clear visualization of the experimental processes and the interplay of factors influencing the drug's behavior in the body. Further research, particularly in minor species and under various pathological conditions, will continue to refine our understanding and optimize the clinical use of this important veterinary antibiotic.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. A physiologically based pharmacokinetic model to optimize the dosage regimen and withdrawal time of this compound in pigs | PLOS Computational Biology [journals.plos.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetics, bioavailability and dose assessment of this compound against Escherichia coli in black swans (Cygnus atratus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacokinetics of this compound (Cobactan 2.5%) following Repeated Intramuscular Administrations in Sheep and Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Population pharmacokinetics of this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic analysis of this compound in healthy chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disposition of this compound in Turkeys (Meleagris gallopavo) Following Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, bioavailability and PK/PD relationship of this compound for Escherichia coli in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of this compound Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]

- 15. Frontiers | Pharmacokinetics and relative bioavailability study of two this compound sulfate intramammary infusions in cow milk [frontiersin.org]

- 16. Elimination of this compound Sulfate Residue in Cow’s Milk after Intrauterine Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of this compound, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The pharmacokinetics and pharmacodynamics of this compound against Streptococcus agalactiae in a murine mastitis model | PLOS One [journals.plos.org]

- 20. Determination of this compound in pig plasma and bronchoalveolar lavage fluid by high-performance liquid chromatography combined with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion | PLOS One [journals.plos.org]

- 23. mdpi.com [mdpi.com]

- 24. Pharmacokinetics and bioavailability of this compound in pigs. | Semantic Scholar [semanticscholar.org]

- 25. Pharmacokinetics and bioavailability of this compound in healthy piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. This compound Sulfate Oily Nanosuspension Designed for Improving its Bioavailability in the Treatment of Veterinary Infections - PMC [pmc.ncbi.nlm.nih.gov]

Cefquinome's Mode of Action on Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. PBPs catalyze the transpeptidation and transglycosylation reactions that cross-link the glycan chains, forming a rigid mesh-like structure. By inhibiting these enzymes, β-lactam antibiotics like cefquinome disrupt cell wall formation, leading to cell weakening and eventual lysis.

This compound: A Fourth-Generation Cephalosporin

This compound belongs to the fourth generation of cephalosporin antibiotics, characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria. Like other β-lactams, its primary mechanism of action is the acylation of the active site serine of PBPs, forming a stable covalent bond that inactivates the enzyme.

Quantitative Data: Antimicrobial Activity of this compound

While specific IC50 or Ki values for this compound's binding to individual PBPs are not extensively reported, its potent antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

| Strain/Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Clinical Isolates (Pigs) | 0.06 | 0.25 | [1] |

| Clinical Isolates (Foals) | 0.062 | - | [2] |

| Black Swans Isolates | 0.06 | 0.5 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain/Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| ATCC 29213 | 0.5 | - | [2] |

| Clinical Isolates (Pigs) | 0.5 | 1 | [1] |

| Bovine Mastitis Isolates | 1 | 2 | [4] |

Comparative PBP Binding Affinities of Fourth-Generation Cephalosporins

In the absence of direct quantitative data for this compound, the PBP binding affinities of other fourth-generation cephalosporins, such as cefepime and cefpirome, in E. coli can provide valuable insights. Lower IC50 values indicate a higher binding affinity.

Table 3: Comparative IC50 Values (µg/mL) of Fourth-Generation Cephalosporins for E. coli K-12 PBPs

| PBP | Cefepime | Cefpirome |

| PBP 1a | 4.0 | 4.0 |

| PBP 1b | 1.0 | 1.0 |

| PBP 2 | 0.1 | 2.5 |

| PBP 3 | 0.05 | 0.05 |

Data adapted from Pucci, M. J., et al. (1991).[5][6]

This comparative data suggests that fourth-generation cephalosporins generally exhibit a high affinity for PBP 3, a critical enzyme for cell division, and PBP 2, which is involved in cell shape maintenance.

Mechanism of Action: From PBP Inhibition to Cell Lysis

The bactericidal action of this compound is a multi-step process initiated by the inhibition of PBPs.

Figure 1: this compound's mechanism of action leading to bacterial cell lysis.

In Gram-negative bacteria, the inhibition of PBPs leads to the accumulation of peptidoglycan precursors, which in turn can trigger a complex signaling cascade. One key pathway involves the AmpG-AmpR-AmpC regulatory system, which can lead to the induction of β-lactamases. However, the primary bactericidal effect stems from the deregulation of cell wall remodeling processes, leading to the activation of autolysins. These enzymes degrade the existing peptidoglycan, creating lesions in the cell wall that, combined with the cell's internal turgor pressure, result in cell lysis and death.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between this compound PK/PD Parameters and Emergence of Resistance of Staphylococcus aureus in Rabbit Tissue-Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, bioavailability and dose assessment of this compound against Escherichia coli in black swans (Cygnus atratus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of this compound Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]

- 5. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Efficacy of Cefquinome in Veterinary Medicine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2][3] As a member of the β-lactam class of antibiotics, it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5] Its introduction in veterinary medicine provided a critical tool for treating severe bacterial infections in livestock, including bovine mastitis and respiratory diseases in cattle and swine.[2][5] This technical guide reviews the initial studies that established the efficacy of this compound, focusing on its mechanism of action, pharmacokinetic profile, and foundational in vitro and in vivo experimental findings.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] The core of its action involves binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This binding disrupts the structural integrity of the cell wall, leading to cell lysis and death.[1][4]

Key characteristics of its mechanism include:

-

High PBP Affinity: this compound has a high affinity for target PBPs, contributing to its potent antibacterial activity.[2]

-

β-Lactamase Resistance: It is structurally designed to be highly resistant to hydrolysis by many β-lactamase enzymes, which are a common bacterial resistance mechanism.[2][4][6]

-

Rapid Penetration: A zwitterionic molecular structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria and other biological membranes.[2][5]

Pharmacokinetic Profile

Initial pharmacokinetic studies in target animal species were crucial for establishing appropriate dosing regimens. This compound is characterized by rapid absorption after intramuscular administration and low binding to plasma proteins, ensuring good distribution to tissues.[2][4] It is primarily excreted unchanged in the urine.[2][4]

| Parameter | Value | Species | Source |

| Bioavailability (IM) | ~87% | Not Specified | [2][4] |

| Protein Binding | < 5% | Not Specified | [2][4] |

| Elimination Half-life (t½) | ~2.5 hours | Not Specified | [2][4] |

| Excretion Route | Renal (unchanged) | Not Specified | [2][4] |

In Vitro Efficacy

The foundation of this compound's efficacy is its potent in vitro activity against a wide range of veterinary pathogens. This was primarily established through minimum inhibitory concentration (MIC) testing.

Experimental Protocol: MIC Determination

Minimum inhibitory concentrations are typically determined using the broth microdilution method following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). The procedure involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MIC⁹⁰)

The MIC⁹⁰, the concentration required to inhibit 90% of the tested isolates, is a key metric for assessing the in vitro potency of an antibiotic against a specific pathogen population. Initial studies demonstrated low MIC⁹⁰ values for this compound against major pathogens responsible for bovine mastitis and pneumonia.

| Pathogen | Disease Association | MIC⁹⁰ (µg/mL) | Source |

| Staphylococcus aureus | Bovine Mastitis | 0.5 | [7] |

| Coagulase-Negative Staphylococci (CNS) | Bovine Mastitis | 0.5 | [7] |

| Streptococcus uberis | Bovine Mastitis | 0.064 | [7] |

| Streptococcus dysgalactiae | Bovine Mastitis | 0.008 | [7] |

| Streptococcus spp. | General | 0.032 | [3] |

| Escherichia coli | Bovine Mastitis | 0.016 | [7] |

| Klebsiella spp. | Bovine Mastitis | 0.016 | [7] |

| Enterobacteriaceae | General | 0.125 | [3] |

| Mannheimia haemolytica | Bovine Pneumonia | 0.25 | [8] |

| Pasteurella multocida | Bovine Pneumonia | Not specified |

In Vivo Efficacy: Foundational Clinical Studies

Following promising in vitro results, the efficacy of this compound was evaluated in animal models and clinical field trials. Early studies focused heavily on bovine mastitis, a disease of significant economic impact.

Study: Experimentally Induced E. coli Mastitis in Dairy Cows

A pivotal early study evaluated the efficacy of this compound in a controlled, experimental mastitis model. This approach allowed for a direct comparison of different treatment protocols against a standardized infectious challenge.

The study involved infusing a known quantity of E. coli into the healthy mammary quarters of lactating dairy cows to induce acute clinical mastitis.[9] Once clinical signs developed, cows were randomly assigned to different treatment groups, including intramammary (IMM) this compound, intramuscular (IM) this compound, a combination of both, and a control group using other antibiotics.[9] Efficacy was assessed based on clinical recovery and bacteriological cure rates.[9]

References

- 1. This compound sulfate:Classification,Uses,Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. hexiapharm.com [hexiapharm.com]

- 7. Cobactan MIC values [cobactan.com]

- 8. ES2346573T3 - CEFQUINOMA COMPOSITIONS AND METHODS FOR USE. - Google Patents [patents.google.com]

- 9. Efficacy of this compound for treatment of cows with mastitis experimentally induced using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefquinome: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This stability is largely attributed to its resistance to hydrolysis by a wide range of β-lactamases. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of its antimicrobial activity are also presented, along with visualizations of its mechanism and experimental workflows.

Chemical Properties

This compound is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure features a bicyclic β-lactam ring fused to a dihydrothiazine ring, a characteristic of the cephalosporin class. Key chemical data for this compound and its commonly used sulfate salt are summarized below.

| Property | This compound | This compound Sulfate |

| Molecular Formula | C₂₃H₂₄N₆O₅S₂[1][2][3] | C₂₃H₂₄N₆O₅S₂ · H₂SO₄[4][5][6] |

| Molar Mass | 528.60 g/mol [1][3][5] | 626.68 g/mol [4][5][6] |

| CAS Number | 84957-30-2[1][5] | 118443-89-3[4][5] |

Mechanism of Action